6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
The synthesis of 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one involves several steps. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated chromenone derivative reacts with piperazine.
Alkylation of the piperazine ring: The final step involves the alkylation of the piperazine ring with 2-methylallyl bromide under basic conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various alkyl or aryl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving chromenones and piperazine derivatives.
Medicine: Due to its structural features, it has potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, while the chromenone core can modulate the compound’s overall activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also features a methoxy group and a piperazine ring, but with different substituents.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxy group and a piperazine ring, but with a different core structure.
The uniqueness of this compound lies in its specific combination of a chromenone core with a piperazine ring and a 2-methylallyl group, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
6-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(2)12-20-6-8-21(9-7-20)18(22)16-11-14-10-15(24-3)4-5-17(14)25-19(16)23/h4-5,10-11H,1,6-9,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILMQSYMPGNRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.